molecular formula C20H15ClN2O4S B14906661 Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate

Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B14906661
M. Wt: 414.9 g/mol
InChI Key: JSZAGANPOXBDTG-UHFFFAOYSA-N
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Description

Ethyl 5-(5-(3-chlorophenyl)furan-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiophene ring, and various functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 5-(5-(3-chlorophenyl)furan-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the thiophene ring: This can be synthesized via a Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester and elemental sulfur.

    Coupling of the furan and thiophene rings: This step may involve a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction.

    Final modifications:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 5-(5-(3-chlorophenyl)furan-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Scientific Research Applications

Ethyl 5-(5-(3-chlorophenyl)furan-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-(3-chlorophenyl)furan-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-(5-(3-chlorophenyl)furan-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(5-(4-chlorophenyl)furan-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

    Methyl 5-(5-(3-chlorophenyl)furan-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate: This compound has a methyl ester instead of an ethyl ester.

    Ethyl 5-(5-(3-bromophenyl)furan-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.

These comparisons highlight the uniqueness of Ethyl 5-(5-(3-chlorophenyl)furan-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate in terms of its specific functional groups and their positions, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H15ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

ethyl 5-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C20H15ClN2O4S/c1-3-26-20(25)17-11(2)14(10-22)19(28-17)23-18(24)16-8-7-15(27-16)12-5-4-6-13(21)9-12/h4-9H,3H2,1-2H3,(H,23,24)

InChI Key

JSZAGANPOXBDTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N)C

Origin of Product

United States

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